molecular formula C19H23N3O2 B1213970 2-Nitroimipramine CAS No. 77533-92-7

2-Nitroimipramine

Cat. No.: B1213970
CAS No.: 77533-92-7
M. Wt: 325.4 g/mol
InChI Key: JYLKYRDTRZHXAJ-UHFFFAOYSA-N
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Description

2-Nitroimipramine is a nitro derivative of the tricyclic antidepressant imipramine. It is known for its high affinity for the serotonin uptake system, making it a valuable tool in neuropharmacological research. This compound has been extensively studied for its potential as a photoaffinity probe, which allows researchers to investigate the serotonin uptake mechanism in various biological systems .

Preparation Methods

2-Nitroimipramine is synthesized through the nitration of imipramine. The nitration process involves the introduction of a nitro group (-NO2) into the imipramine molecule. This is typically achieved by reacting imipramine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imipramine molecule .

In industrial production, the process is scaled up with stringent control over reaction parameters to maintain product quality and yield. The nitration reaction is followed by purification steps to isolate this compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

2-Nitroimipramine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, leading to the formation of various oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

2-Nitroimipramine exerts its effects by binding to the serotonin transporter, thereby inhibiting the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound’s high affinity for the serotonin transporter makes it an effective tool for studying the molecular interactions and allosteric modulation of this transporter .

Comparison with Similar Compounds

2-Nitroimipramine is compared with other nitro derivatives of imipramine, such as 2,8-dinitroimipramine. These compounds share similar inhibitory effects on serotonin uptake but differ in their potency and duration of action. For instance, 2,8-dinitroimipramine is also a potent inhibitor but has a different binding affinity and pharmacokinetic profile .

Similar compounds include:

This compound’s uniqueness lies in its specific application as a photoaffinity probe and its irreversible binding to the serotonin transporter under certain conditions, making it a valuable tool for detailed mechanistic studies .

Properties

IUPAC Name

N,N-dimethyl-3-(3-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22(23)24)10-11-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKYRDTRZHXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228236
Record name 2-Nitroimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77533-92-7
Record name 2-Nitroimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077533927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imipramine (26a, 1.925 g, 6.87 mmol) was dissolved in 32 mL acetic acid and cooled to 18° C., Conc. nitric acid (0.79 mL, 13 mmol) in 1.1 mL acetic acid was added dropwise, with stirring, keeping reaction at 17°-18° C., then reaction stirred at that temperature for an additional 20 minutes. The reaction was then poured into 130 mL of 0.15M HCl and washed with Et2O (2×85 mL), then pH adjusted to 13 with conc. NaOH and extracted with CHCl3 (4×100 mL). The CHCl3 extracts were combined, washed with 85 mL brine, dried over Na2SO4, and solvent removed in vacuo. The residue was purified by column chromatography, eluting with THF/Hex/NH4OH (70/30/0.4) to yield 1.145 g (51%) of the desired 2-nitroimipramine (26b) as a red oil. 1H NMR (200 MHz, CDCl3)d 8.0-7.9 (m, 2H), 7.3-7.0 (m, 5H), 3.9 (t, 2H), 3.2 (s, 4H), 2.3 (t, 2H), 2.1 (s, 6H), 1.7 (p, 2H); mass spec (FAB) (M+H)+ 326.
Quantity
1.925 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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